(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic Acid
Overview
Description
(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic Acid is a useful research compound. Its molecular formula is C11H11Cl2NO4S and its molecular weight is 324.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-(3,5-Dichlorobenzenesulfonyl)-L-proline, also known as (2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic Acid, is a compound that has been studied for its potential role in disrupting mycobacterial energetics . The primary targets of this compound are the efflux pumps of Mycobacterium tuberculosis . These efflux pumps play a crucial role in the bacteria’s resistance to drugs, as they can expel the drugs out of the bacterial cells, reducing their effectiveness .
Mode of Action
This compound acts as an Efflux Inhibitor (EI), which means it inhibits the action of the efflux pumps . By doing so, it slows down the emergence of resistance and can have positive effects on the duration of the treatment .
Biochemical Pathways
The compound affects the biochemical pathways related to the energetics of Mycobacterium tuberculosis . By inhibiting the efflux pumps, it disrupts the normal functioning of the bacteria, affecting its energy production and utilization .
Pharmacokinetics
The compound poses several medicinal chemistry challenges concerning its toxicity and drug-likeness
Result of Action
The result of the compound’s action is a disruption of the mycobacterial energetics . This disruption can lead to a decrease in the bacteria’s ability to resist drugs, thereby enhancing the effectiveness of the treatment .
Properties
IUPAC Name |
(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO4S/c12-7-4-8(13)6-9(5-7)19(17,18)14-3-1-2-10(14)11(15)16/h4-6,10H,1-3H2,(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQOBFXQILTASR-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424928 | |
Record name | (2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217326-48-2 | |
Record name | (2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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